methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride

Description

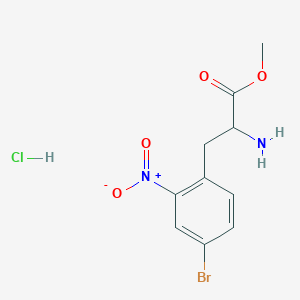

Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride is an α-amino acid ester hydrochloride derivative featuring a phenyl ring substituted with bromine (para position) and nitro (ortho position) groups. This compound is structurally related to phenylalanine derivatives, where the aromatic ring is modified with electron-withdrawing substituents.

The bromine and nitro groups confer unique electronic and steric properties, influencing reactivity, solubility, and stability. The nitro group, a strong meta-directing substituent, may render the compound prone to reduction, while the bromine atom enhances lipophilicity and molecular weight compared to halogenated analogs.

Properties

IUPAC Name |

methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYQAAIQCIPXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride typically involves the following steps:

Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromine atom.

Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Amination: The ester is subjected to amination to introduce the amino group at the alpha position of the propanoate chain.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

Reduction: The major product is 2-amino-3-(4-bromo-2-aminophenyl)propanoate.

Substitution: The major products depend on the nucleophile used but can include various substituted phenylpropanoates.

Scientific Research Applications

Chemistry

In chemistry, methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is used to study the effects of bromine and nitro groups on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl2-amino-3-(4-bromo-2-nitrophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride with structurally related compounds:

Reactivity and Functional Group Analysis

- Nitro vs. Halogen Substituents : The nitro group in the target compound distinguishes it from fluoro- or chloro-substituted analogs (e.g., ). Nitro’s electron-withdrawing nature reduces electron density on the phenyl ring, making the compound more reactive toward nucleophilic aromatic substitution or reduction to an amine. In contrast, fluoro and chloro analogs exhibit greater stability under standard conditions.

- Positional Isomerism: The amino group’s position (C2 in the target compound vs. C3 in ) alters steric and electronic effects, influencing intermolecular interactions in crystal packing or binding to biological targets.

Physicochemical Properties

- Solubility : The target compound’s lipophilicity (logP ~2.5–3.0, estimated) exceeds that of fluoro (logP ~1.2) and chloro (logP ~1.8) analogs, impacting formulation strategies.

- Stability : The nitro group may limit shelf life compared to halogenated analogs, requiring storage under inert conditions.

Biological Activity

Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₉H₈BrN₃O₃·HCl

- Molecular Weight : 287.54 g/mol

The structural characteristics of methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride contribute to its biological properties, particularly its interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells : It demonstrated significant apoptosis induction compared to standard treatments like bleomycin .

- Mechanism of Action : The compound's activity is attributed to its ability to inhibit specific pathways involved in cancer cell proliferation and survival, such as the NF-κB signaling pathway .

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of Alzheimer's disease. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration:

- AChE Inhibition : The compound exhibits a strong affinity for AChE, leading to increased acetylcholine levels, which is beneficial in cognitive enhancement .

- Antioxidant Properties : It has demonstrated antioxidant activity, which may contribute to its neuroprotective effects .

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 3.5 | Inhibition |

| Butyrylcholinesterase | 4.0 | Inhibition |

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride in vitro and in vivo:

- In vitro results showed significant cytotoxicity against multiple cancer cell lines.

- In vivo studies using xenograft models indicated reduced tumor growth rates when treated with the compound.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease:

- Mice treated with methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride displayed improved cognitive function as assessed by maze tests.

- The study concluded that the compound's dual action on cholinesterase inhibition and antioxidant properties made it a suitable candidate for further development as a therapeutic agent for Alzheimer's disease.

Q & A

Q. How can researchers optimize the synthesis yield and purity of methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride?

- Methodological Answer : Synthesis optimization involves step-wise parameter adjustments (e.g., temperature, solvent ratios, catalyst loading) guided by Design of Experiments (DoE) principles to minimize trial-and-error . High-performance liquid chromatography (HPLC) is critical for purity assessment, while automated reactors and continuous flow processes enhance reproducibility in multi-step syntheses . For example, highlights HPLC as a standard purification technique for bromo- and nitro-substituted analogs.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Resolves substituent positions (e.g., bromo and nitro groups on the phenyl ring) .

- Mass Spectrometry (MS) : Validates molecular weight (CHBrClNO; ~363.6 g/mol) .

- X-ray Crystallography : Determines absolute stereochemistry, critical for chiral analogs .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., ester, amino) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Monitor thermal degradation and phase transitions .

- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to track decomposition in aqueous buffers .

- Light Sensitivity Tests : Store samples in amber vials and compare degradation rates under light/dark conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., nitro group reduction) .

- Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes/receptors, leveraging hydrophobic interactions from the bromophenyl group .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes regioselectivity in nucleophilic substitution reactions . emphasizes integrating computational and experimental data to accelerate reaction design.

Q. How do enantiomeric differences impact the compound’s biological activity or synthetic utility?

- Methodological Answer :

- Chiral Chromatography (e.g., HPLC with chiral columns) : Separates enantiomers for individual bioactivity testing .

- Enzymatic Assays : Compare inhibition constants (K) of (R)- and (S)-configurations, as seen in nitro-phenyl analogs .

- Docking Studies : Use software like AutoDock to correlate stereochemistry with binding affinity to targets (e.g., neurotransmitter receptors) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Multivariate Statistical Analysis : Identifies confounding variables (e.g., solvent residues, impurities) using Principal Component Analysis (PCA) .

- Dose-Response Reproducibility Tests : Validate results across multiple cell lines or animal models to rule out system-specific effects .

- Sensitivity Analysis : Quantify the impact of experimental parameters (e.g., pH, temperature) on bioactivity outcomes .

Tables for Key Data

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHBrClNO | |

| Molecular Weight | ~363.6 g/mol | |

| Chiral Center | Present at C2 (if applicable) | |

| Stability in Aqueous Media | pH-sensitive; hydrolyzes at extremes |

Table 2 : Advanced Analytical Techniques for Contradiction Analysis

| Technique | Application | Example Use Case |

|---|---|---|

| PCA | Identifies experimental outliers | Isolates impurities in bioassays |

| QM/MM Simulations | Predicts reaction bottlenecks | Explains low yields in nitration |

| Chiral HPLC | Resolves enantiomer-specific activity | Tests (R)- vs. (S)-configurations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.